2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole
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Overview
Description
2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is a heterocyclic compound with the molecular formula C7H13N3S This compound features an imidazole ring substituted with a methyl group and a 3-aminopropylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole typically involves the alkylation of 1-methyl-1H-imidazole with 3-bromopropanamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a thiol reagent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The imidazole ring can also interact with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Aminopropyl)sulfanyl]-4,6-dimethylnicotinonitrile
- 1-Methyl-1H-imidazole
- Thiazoles
Uniqueness
2-[(3-Aminopropyl)sulfanyl]-1-methyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an imidazole ring with a sulfanyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C7H13N3S |
---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
3-(1-methylimidazol-2-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-10-5-4-9-7(10)11-6-2-3-8/h4-5H,2-3,6,8H2,1H3 |
InChI Key |
CBIIOOOKJHEDPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCCCN |
Origin of Product |
United States |
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